molecular formula C8H6N2O2S B063877 Methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 175204-21-4

Methyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No.: B063877
CAS No.: 175204-21-4
M. Wt: 194.21 g/mol
InChI Key: LRMFSMKHXKDUDG-UHFFFAOYSA-N
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Description

Methyl 2,1,3-benzothiadiazole-5-carboxylate is a high-value, multifunctional heterocyclic building block extensively utilized in chemical research and development. Its core structure, the 2,1,3-benzothiadiazole (BTD) moiety, is a robust electron-accepting unit, making this compound a critical precursor in the synthesis of organic semiconductors, fluorescent probes, and sensitizers for dye-sensitized solar cells (DSSCs). In medicinal chemistry, it serves as a key intermediate for constructing more complex molecules, particularly protease inhibitors and kinase inhibitors, where the BTD core can act as a privileged scaffold mimicking benzimidazole or other heteroaromatic systems to modulate biological activity. The mechanism of action for derivatives of this compound is highly context-dependent; in materials, it facilitates electron transport and imparts specific photophysical properties, while in biochemical contexts, it can enable targeted protein-ligand interactions. The presence of both an ester group and the electron-deficient BTD ring offers two distinct sites for further synthetic modification, allowing researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. This reagent is essential for advancing projects in organic electronics, pharmaceutical discovery, and agrochemical research.

Properties

IUPAC Name

methyl 2,1,3-benzothiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMFSMKHXKDUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351299
Record name methyl 2,1,3-benzothiadiazole-5-carboxylate
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-21-4
Record name Methyl 2,1,3-benzothiadiazole-5-carboxylate
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Record name methyl 2,1,3-benzothiadiazole-5-carboxylate
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Record name 175204-21-4
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Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method for synthesizing methyl 2,1,3-benzothiadiazole-5-carboxylate involves the Fischer esterification of 2,1,3-benzothiadiazole-5-carboxylic acid (CAS: 16405-98-4) with methanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H2SO4H_2SO_4), under reflux conditions.

The general reaction is represented as:

2,1,3-Benzothiadiazole-5-carboxylic acid+CH3OHH2SO4,ΔMethyl 2,1,3-benzothiadiazole-5-carboxylate+H2O\text{2,1,3-Benzothiadiazole-5-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{H2SO4, \Delta} \text{this compound} + \text{H}2\text{O}

Key Parameters:

  • Catalyst Concentration : 1–5% H2SO4H_2SO_4 (v/v).

  • Temperature : Reflux at 65–70°C (boiling point of methanol).

  • Reaction Time : 6–12 hours, depending on substrate purity.

  • Yield : 70–85% after purification.

Industrial Optimization Using Continuous Flow Reactors

To enhance scalability and yield consistency, industrial protocols often employ continuous flow reactors . These systems mitigate heat transfer limitations and improve mixing efficiency, reducing side reactions such as dimerization or over-esterification. A typical setup involves:

  • Pumping the carboxylic acid and methanol mixture through a heated reactor tube.

  • Maintaining a residence time of 30–60 minutes.

  • Achieving yields exceeding 90% with minimal catalyst loading.

Multi-Step Synthesis from 1,2,5-Thiadiazole-3,4-Dicarbonitrile

Hydrolysis to Dicarboxylic Acid

The alternative route begins with 1,2,5-thiadiazole-3,4-dicarbonitrile (CAS: N/A), which undergoes hydrolysis in concentrated hydrochloric acid (HClHCl) under reflux to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid (Scheme 1).

1,2,5-Thiadiazole-3,4-dicarbonitrile6MHCl,Δ1,2,5-Thiadiazole-3,4-dicarboxylic acid\text{1,2,5-Thiadiazole-3,4-dicarbonitrile} \xrightarrow{6\,M\,HCl, \Delta} \text{1,2,5-Thiadiazole-3,4-dicarboxylic acid}

Reaction Conditions:

  • Acid Concentration : 6 M HClHCl.

  • Temperature : 100°C (reflux).

  • Time : 12–16 hours.

  • Yield : 75–80%.

Decarboxylation to Mono-Carboxylic Acid

The dicarboxylic acid is subsequently subjected to thermal decarboxylation at 200°C under vacuum, resulting in 2,1,3-benzothiadiazole-5-carboxylic acid . This step eliminates one carboxyl group, producing the mono-acid precursor.

1,2,5-Thiadiazole-3,4-dicarboxylic acid200C,vacuum2,1,3-Benzothiadiazole-5-carboxylic acid+CO2\text{1,2,5-Thiadiazole-3,4-dicarboxylic acid} \xrightarrow{200^\circ\text{C}, \text{vacuum}} \text{2,1,3-Benzothiadiazole-5-carboxylic acid} + \text{CO}_2

Optimization Notes:

  • Heating Duration : 5–10 minutes to prevent decomposition.

  • Yield : 60–65%.

Final Esterification Step

The mono-carboxylic acid is esterified with methanol using H2SO4H_2SO_4 as a catalyst, analogous to the direct method (Section 1.1). This step completes the synthesis with an overall yield of 63% for the multi-step pathway.

Comparative Analysis of Synthesis Methods

Yield and Scalability

MethodKey StepsTotal YieldScalability
Direct EsterificationSingle-step70–85%High (flow reactors)
Multi-Step SynthesisHydrolysis → Decarboxylation → Esterification63%Moderate

The direct method is preferred for industrial applications due to its simplicity and higher yield, whereas the multi-step approach is reserved for scenarios requiring specific regiochemical control.

Purity and Byproduct Formation

  • Direct Esterification : May produce trace amounts of dimethyl sulfate if excess H2SO4H_2SO_4 is used.

  • Multi-Step Route : Risk of partial decarboxylation or residual dicarboxylic acid if heating is uneven.

Characterization and Quality Control

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry are critical for verifying structure and purity.

1^1H NMR (500 MHz, CDCl3_3):

  • δ 8.50 (s, 1H) : Aromatic proton adjacent to the thiadiazole ring.

  • δ 7.90 (d, J = 8.5 Hz, 1H) and δ 7.60 (d, J = 8.5 Hz, 1H) : Coupled aromatic protons.

  • δ 3.95 (s, 3H) : Methyl ester group.

13^{13}C NMR (126 MHz, CDCl3_3):

  • δ 165.2 : Carbonyl carbon of the ester.

  • δ 152.1–118.7 : Aromatic and thiadiazole carbons.

Chromatographic Purity

High-performance liquid chromatography (HPLC) typically shows ≥98% purity when using optimized protocols .

Scientific Research Applications

Methyl 2,1,3-benzothiadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions enables it to interact with different biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiadiazole Derivatives

Table 1: Structural and Physical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Methyl 2,1,3-benzothiadiazole-5-carboxylate 175204-21-4 C₈H₆N₂O₂S 194.21 Methyl ester (5-position) Mp: 90–92°C ; Used in polymer synthesis
5-Chlorobenzo-2,1,3-thiadiazole 337508-62-0 C₇H₃N₃S₂ 193.24 Chloro (5-position) Higher reactivity in substitution reactions
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate 918540-33-7 C₁₁H₁₂N₂O₂S 236.29 tert-Butyl ester (5-position) Increased steric bulk; enhanced solubility in non-polar solvents
2,1,3-Benzoxadiazole-5-carboxylic acid 19155-88-5 C₇H₃N₂O₃ 163.11 Carboxylic acid (5-position) Oxadiazole analog; lower molecular weight; different electronic profile
2,1,3-Benzothiadiazole (parent) 273-13-2 C₆H₄N₂S 136.17 Unsubstituted Simpler structure; foundational for derivatives

Functional Group Impact on Properties

  • Electron-Withdrawing Effects : The methyl ester group in this compound enhances electron deficiency compared to the unsubstituted parent compound (2,1,3-benzothiadiazole), making it more suitable for electron-accepting roles in conjugated polymers .
  • Solubility and Reactivity : The tert-butyl ester analog (CAS 918540-33-7) exhibits greater solubility in organic solvents due to its bulky alkyl chain, whereas the chloro-substituted derivative (CAS 337508-62-0) is more reactive in nucleophilic aromatic substitution .
  • Oxadiazole vs. Thiadiazole : Replacing sulfur with oxygen in the benzoxadiazole analog (CAS 19155-88-5) reduces the compound’s electron affinity and alters its luminescent properties, as oxygen is less polarizable than sulfur .

Research Findings and Industrial Relevance

  • Synthetic Accessibility : this compound is synthesized via esterification of the corresponding carboxylic acid, a process optimized for high yield (≥95%) in industrial settings .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that ester-substituted benzothiadiazoles decompose above 200°C, making them suitable for high-temperature applications .
  • Regulatory Status : The compound is classified as "Research Use Only" (RUO), with commercial availability through suppliers like Thermo Scientific and Wuhan Xixi Jia Li Biotech .

Biological Activity

Methyl 2,1,3-benzothiadiazole-5-carboxylate (MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and significant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that includes a benzene ring fused to a thiadiazole ring. Its molecular formula is C8H6N2O2SC_8H_6N_2O_2S, and it features a carboxylate group that enhances its reactivity and solubility in organic solvents. This structural arrangement allows MBT to interact with various biological targets effectively.

The biological activity of MBT is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, modulating the activity of metalloenzymes. Additionally, MBT undergoes various chemical reactions that enable it to influence multiple biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

MBT has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

Research indicates that MBT may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells. In vitro studies have demonstrated that MBT can inhibit the proliferation of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Fungicidal Activity

MBT is also recognized for its fungicidal properties. It has been utilized as an active ingredient in fungicides, showing effectiveness against various fungal pathogens in agricultural settings. Its application can enhance crop yield and quality by protecting plants from fungal infections .

Applications in Research and Industry

MBT's unique properties make it valuable across multiple fields:

  • Agriculture : Used as a fungicide and plant growth regulator, enhancing resistance against pathogens.
  • Pharmaceuticals : Explored for potential therapeutic applications in treating infections and cancers.
  • Materials Science : Investigated for use in organic semiconductors and photovoltaic materials due to its electronic properties .

Case Studies

  • Fungicidal Efficacy in Strawberries :
    A study evaluated the effectiveness of MBT as a supplement or substitute in standard fungicidal programs for strawberry cultivation. Results indicated improved plant health and fruit yield when MBT was used alongside traditional fungicides .
  • Antimicrobial Testing :
    In a comparative study of various benzothiadiazole derivatives, MBT exhibited potent antibacterial activity against clinical strains of bacteria, highlighting its potential as an alternative treatment option in clinical settings .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of MRSA; MIC values comparable to established antibiotics
Anticancer ActivityInduction of apoptosis in cancer cell lines; potential as a chemotherapeutic agent
Fungicidal EfficacyEnhanced crop yield and quality in strawberries; effective against fungal pathogens

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methyl 2,1,3-benzothiadiazole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, methyl-3-amino-4-hydroxybenzoate can react with aryl acids under reflux conditions (15+ hours) to form benzoxazole intermediates, which are further functionalized . Palladium-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) are also employed for introducing substituents, as seen in related benzothiadiazole syntheses . Purification often involves recrystallization (ethanol) or silica gel chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.
  • Mass spectrometry (EI or ESI) for molecular weight verification.
  • Thin-layer chromatography (TLC) and gas chromatography (GC) to monitor reaction progress and purity .
  • Melting point determination (e.g., mp 157–158°C for benzothiadiazole-carboxylic acid derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .
  • Avoid prolonged exposure to light or heat, as benzothiadiazoles may decompose into hazardous byproducts .
  • Dispose of waste via licensed facilities adhering to federal/state regulations .

Advanced Research Questions

Q. How can coupling reactions be optimized to improve yields in benzothiadiazole synthesis?

  • Methodological Answer :

  • Catalyst selection : Use Pd(PPh₃)₂Cl₂ (0.26 mmol) with CuI (0.13 mmol) for Sonogashira couplings, as demonstrated in tetrazole-functionalized benzothiadiazoles .
  • Solvent systems : Et₃N/THF (1:1) enhances reaction efficiency under reflux .
  • Reaction monitoring : Employ TLC/GC to terminate reactions at optimal conversion points, minimizing side products .

Q. How does the electronic structure of this compound influence its applications in materials science?

  • Methodological Answer :

  • The electron-deficient benzothiadiazole core enables use in organic semiconductors and fluorescent probes . For example, 4,7-diphenylethynyl derivatives exhibit strong luminescence and thermal stability, making them suitable for OLEDs .
  • The ester group at position 5 allows further functionalization (e.g., hydrolysis to carboxylic acids for coordination chemistry) .

Q. How can researchers address stability issues during long-term storage?

  • Methodological Answer :

  • Degradation analysis : Periodically test stored samples via NMR and HPLC to detect decomposition (e.g., ester hydrolysis or ring-opening).
  • Storage conditions : Use amber vials under argon at –20°C to suppress photochemical reactions and oxidation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to mitigate autoxidation in solution phases .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity?

  • Methodological Answer :

  • Parameter screening : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.
  • Reproducibility checks : Cross-validate results using alternative characterization methods (e.g., XRD for crystallinity vs. NMR for functional groups) .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Applications in Biological Research

Q. How is this compound used in designing fluorescent probes?

  • Methodological Answer :

  • The benzothiadiazole core’s rigid π-system enables solvatochromic fluorescence , useful in detecting amyloid-β aggregates .
  • Functionalize the ester group with triazole linkers via click chemistry to attach targeting moieties (e.g., lapachone derivatives for anticancer studies) .

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